3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid
Description
Properties
IUPAC Name |
3-methyl-2-[(2-phenoxyacetyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(2)12(13(16)17)14-11(15)8-18-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSLDFKGBNDDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)COC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387923 | |
| Record name | 3-methyl-2-[(phenoxyacetyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39864-48-7 | |
| Record name | 3-methyl-2-[(phenoxyacetyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid typically involves the reaction of 3-methyl-2-aminobutanoic acid with phenoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Proteomics Research
3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid is primarily utilized in proteomics to study protein interactions, modifications, and functions. Its unique structure allows it to interact specifically with proteins, making it valuable for biochemical and molecular biology research. These interactions can modulate protein activity, aiding in the understanding of protein dynamics .
Anticonvulsant Activity
Recent studies have highlighted the potential anticonvulsant properties of phenoxyacetyl derivatives. Compounds similar to this compound have been synthesized and screened for their efficacy against seizures. In a study involving various derivatives, several compounds exhibited significant activity in animal models, suggesting that this compound could be developed further for therapeutic use .
Anticancer Research
The compound has also been investigated for its anticancer properties. Research indicates that derivatives of amino acids can influence cancer cell proliferation. For instance, modifications to the structure of amino acids have been linked to enhanced antiproliferative activity against various cancer cell lines. This suggests that this compound may possess similar properties warranting further investigation .
Data Tables
Case Studies
- Proteomics Study : A study utilized this compound to investigate its interaction with specific enzymes involved in metabolic pathways. The findings indicated that the compound could alter enzyme activity, providing insights into metabolic regulation .
- Anticonvulsant Screening : In a preclinical trial, derivatives of the compound were tested for anticonvulsant effects using established animal models. Results showed that certain modifications led to improved efficacy and reduced side effects compared to traditional anticonvulsants .
- Anticancer Activity Assessment : A series of synthesized derivatives were tested against various cancer cell lines (e.g., MCF-7). The study revealed that some derivatives exhibited IC₅₀ values significantly lower than standard chemotherapeutics, indicating potential as novel anticancer agents .
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid involves its interaction with specific proteins. The phenoxyacetyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, affecting their structure and function. This interaction can modulate protein activity, making it useful for studying protein dynamics and functions .
Comparison with Similar Compounds
Methylvaline (3-Methyl-2-(methylamino)butanoic acid)
- Comparison: Replacing the phenoxyacetyl group with a methylamino group reduces steric hindrance and lipophilicity. Methylvaline demonstrates inhibitory effects on blood-brain phenylalanine transport, suggesting applications in metabolic disorder therapy .
Valsartan
- Comparison: Valsartan shares the 3-methylbutanoic acid core but incorporates a bulky tetrazolyl biphenylmethyl group. This substitution enhances its affinity for angiotensin II receptors, making it a potent antihypertensive drug .
- Key Difference: The tetrazole ring in valsartan improves solubility under physiological pH, whereas the phenoxyacetyl group in the target compound may reduce aqueous solubility.
Naphthalene Sulfonyl Derivative
- The naphthalene ring enhances UV absorbance, useful in analytical detection .
- Key Difference : Sulfonamides are more prone to hydrolysis than amides, affecting stability.
Hydrazinyl and Pyridinyl Derivatives
- Pyridinyl Compound : The pyridine ring increases basicity, enabling interactions with acidic biological targets. This derivative may exhibit improved membrane permeability .
Research Findings and Implications
- Solubility: Valsartan’s low solubility (8.49 × 10⁻² g/L) highlights challenges in formulating hydrophobic amino acid derivatives . The target compound’s phenoxyacetyl group likely exacerbates this issue, necessitating prodrug strategies.
- Biological Activity: Methylvaline’s transport inhibition suggests that the target compound could modulate amino acid uptake pathways. Further studies are needed to validate this hypothesis.
- Synthetic Accessibility: The naphthalene sulfonyl derivative is synthesized from L-valine and naphthalene-1-sulfonyl chloride , a route adaptable to the target compound using phenoxyacetyl chloride.
Biological Activity
3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid, with the CAS number 39864-48-7, is a compound of interest in biochemical research due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-2-aminobutanoic acid with phenoxyacetyl chloride. The reaction is conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. This method allows for the formation of the desired compound with good yields under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins. The phenoxyacetyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, which may modulate their activity. This interaction is crucial for studying protein dynamics and functions in various biological systems.
Applications in Research
This compound has been utilized in proteomics research, where it aids in the study of protein interactions, modifications, and functions. Its unique structure allows it to selectively bind to proteins, making it a valuable tool in biochemical and molecular biology research.
Case Studies and Research Findings
-
Inhibition of Bacterial Type III Secretion System (T3SS) :
A study investigated inhibitors based on a phenoxyacetamide scaffold against Pseudomonas aeruginosa T3SS. While not directly testing this compound, compounds with similar structural features showed significant inhibition (IC50 values <1 µM) against T3SS-mediated secretion and translocation assays. This suggests that derivatives of phenoxyacetamides may share similar inhibitory properties . -
Proteomics Applications :
In proteomics studies, this compound was used to explore protein modifications and interactions. Its ability to affect protein conformation makes it an important reagent for understanding protein function in cellular processes.
Comparative Analysis
The following table summarizes key properties and activities of this compound compared to other related compounds:
| Compound Name | CAS Number | Biological Activity | Mechanism of Action |
|---|---|---|---|
| This compound | 39864-48-7 | Protein interaction modulation | Hydrogen bonding and hydrophobic interactions |
| Phenoxyacetamide derivatives | Various | T3SS inhibition in Pseudomonas aeruginosa | Binding to T3SS components |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via peptide coupling between phenoxyacetic acid and a β-methyl-substituted amino acid precursor. A common approach involves activating the carboxylic acid group of phenoxyacetic acid using carbodiimides (e.g., EDC or DCC) and coupling it to 3-methyl-2-aminobutanoic acid under inert conditions. Solvent selection (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to minimize racemization. Yield optimization may require iterative adjustments to stoichiometry (1.2:1 molar ratio of acylating agent to amine) and purification via recrystallization or preparative HPLC .
Q. How can the stereochemical configuration of this compound be confirmed?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is typically employed to resolve enantiomers. Retention times are compared to synthetic standards. For absolute configuration determination, single-crystal X-ray diffraction using SHELXL (via WinGX interface) is recommended. Crystallization in a polar solvent (e.g., ethanol/water) enhances crystal quality. Refinement parameters (e.g., R-factor < 5%) validate structural accuracy .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR in DMSO-d6 identify functional groups (e.g., amide proton at δ 8.1–8.3 ppm, methyl groups at δ 1.0–1.3 ppm).
- IR : Peaks at 1650–1700 cm confirm amide C=O and carboxylic acid O-H stretches.
- MS : High-resolution ESI-MS provides molecular ion [M+H] and fragmentation patterns. Discrepancies in mass data may require collision-induced dissociation (CID) analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
- Methodological Answer : Systematic solubility studies using the shake-flask method at 25°C should be conducted in buffered aqueous solutions (pH 2–10) and organic solvents (e.g., DMSO, ethanol). Conflicting data may arise from polymorphic forms; differential scanning calorimetry (DSC) and powder XRD can identify polymorphs. For ionic forms, pH-solubility profiles and Henderson-Hasselbalch calculations reconcile discrepancies .
Q. What strategies mitigate racemization during large-scale synthesis of the (S)-enantiomer?
- Methodological Answer : Use of non-polar solvents (e.g., toluene) and low temperatures (0–5°C) reduces racemization. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (e.g., lipases) improve stereoselectivity. Monitoring enantiomeric excess (ee) via chiral HPLC at intermediate steps ensures fidelity. Scale-up processes should prioritize short reaction times and avoid acidic/basic conditions post-coupling .
Q. How does the phenoxyacetyl group influence angiotensin II receptor binding compared to tetrazole-containing analogs (e.g., Valsartan)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations compare binding affinities to the AT1 receptor. The phenoxyacetyl group may form hydrogen bonds with residues Tyr and Lys, while tetrazoles (as in Valsartan) engage in stronger ionic interactions with His. Radioligand displacement assays (using I-Sar-Ang II) quantify competitive inhibition (IC) differences .
Q. What experimental designs address batch-to-batch variability in crystallinity for formulation studies?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Process Parameters : Control cooling rates during crystallization (0.1–1°C/min) and solvent-antisolvent ratios.
- Analytical Tools : Use dynamic vapor sorption (DVS) to assess hygroscopicity and its impact on crystal stability.
- Statistical Models : Multivariate analysis (e.g., PCA) correlates process variables (e.g., stirring speed, supersaturation) with crystallinity metrics (e.g., % amorphous content by XRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
